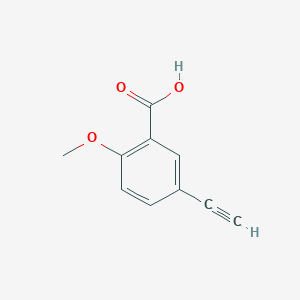

5-Ethynyl-2-methoxybenzoic acid

Description

BenchChem offers high-quality 5-Ethynyl-2-methoxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Ethynyl-2-methoxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-ethynyl-2-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-3-7-4-5-9(13-2)8(6-7)10(11)12/h1,4-6H,2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCOJREJSRFTUQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C#C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 5-Ethynyl-2-methoxybenzoic Acid and Its Derivatives for Advanced Research

Abstract

This technical guide provides an in-depth overview of 5-Ethynyl-2-methoxybenzoic acid (CAS No. 2648965-66-4), a versatile chemical scaffold of significant interest to researchers in medicinal chemistry, drug discovery, and materials science. The presence of a terminal alkyne and a carboxylic acid on a substituted benzene ring makes this molecule a highly valuable building block for generating diverse molecular architectures. This document details the compound's identification, a validated synthesis protocol via Sonogashira coupling, methodologies for the preparation of key derivatives, and a discussion of its potential applications, particularly in bioorthogonal chemistry. All protocols are presented with a focus on causality and reproducibility, grounded in established chemical principles.

Part 1: Core Compound Identification & Properties

5-Ethynyl-2-methoxybenzoic acid is a key organic intermediate characterized by its methoxy-substituted benzoic acid core functionalized with an ethynyl group at the C-5 position. This combination of functional groups offers multiple reaction handles for chemical modification.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number.

| Identifier | Value | Source |

| CAS Number | 2648965-66-4 | [1] |

| IUPAC Name | 5-Ethynyl-2-methoxybenzoic acid | |

| Molecular Formula | C₁₀H₈O₃ | |

| Molecular Weight | 176.17 g/mol | |

| Canonical SMILES | COC1=C(C=C(C=C1)C#C)C(=O)O |

Part 2: Synthesis of the Core Compound

The most reliable and common strategy for synthesizing 5-Ethynyl-2-methoxybenzoic acid is the palladium-catalyzed Sonogashira cross-coupling reaction.[2][3] This methodology is favored due to its high efficiency, mild reaction conditions, and broad functional group tolerance. The causality behind this choice rests on the predictable and high-yielding C(sp²)-C(sp) bond formation between an aryl halide and a terminal alkyne.

The synthesis begins with a commercially available precursor, 5-Iodo-2-methoxybenzoic acid (CAS No. 2786-00-7). The use of a protected alkyne, such as (trimethylsilyl)acetylene, is crucial in the initial coupling step to prevent the undesired self-coupling of the terminal alkyne (Glaser coupling). A subsequent deprotection step under basic conditions reveals the target terminal alkyne.

Workflow for Synthesis of 5-Ethynyl-2-methoxybenzoic Acid

Caption: Synthetic workflow for 5-Ethynyl-2-methoxybenzoic acid.

Experimental Protocol: Synthesis

Materials:

-

5-Iodo-2-methoxybenzoic acid (1.0 eq)

-

(Trimethylsilyl)acetylene (1.5 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)

-

Copper(I) iodide (CuI) (0.06 eq)

-

Triethylamine (TEA) (3.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Methanol (MeOH)

-

Ethyl acetate

-

1M Hydrochloric acid (HCl)

-

Brine

Procedure:

-

Sonogashira Coupling: a. To a dry, inert-atmosphere flask, add 5-Iodo-2-methoxybenzoic acid, Pd(PPh₃)₂Cl₂, and CuI. b. Evacuate and backfill the flask with argon or nitrogen three times. c. Add anhydrous THF, followed by triethylamine. Stir the mixture to dissolve the solids. d. Add (trimethylsilyl)acetylene dropwise to the stirred solution at room temperature.[4] e. Heat the reaction mixture to 60°C and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). f. Upon completion, cool the mixture to room temperature and filter it through a pad of celite to remove the catalysts. g. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with 1M HCl, followed by brine. h. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude protected intermediate.

-

Deprotection: a. Dissolve the crude 5-((trimethylsilyl)ethynyl)-2-methoxybenzoic acid in methanol. b. Add potassium carbonate to the solution and stir at room temperature for 2-4 hours, monitoring by TLC until the silyl group is fully cleaved. c. Neutralize the mixture with 1M HCl until the pH is acidic (pH ~2-3), which will precipitate the product. d. Filter the solid precipitate, wash with cold water, and dry under vacuum to yield 5-Ethynyl-2-methoxybenzoic acid.

Part 3: Key Derivatives & Synthetic Protocols

The dual functionality of 5-Ethynyl-2-methoxybenzoic acid allows for straightforward derivatization at either the carboxylic acid or the terminal alkyne. The most common derivatives are esters and amides, which are often intermediates in drug development.

Common Derivatives

While specific CAS numbers for the following simple derivatives are not consistently reported in public databases, their synthesis is fundamental. Researchers should assign new CAS numbers upon first synthesis and reporting.

| Derivative Name | Molecular Formula | Synthesis Method | Key Reagents |

| Methyl 5-ethynyl-2-methoxybenzoate | C₁₁H₁₀O₃ | Fischer Esterification | Methanol, H₂SO₄ |

| Ethyl 5-ethynyl-2-methoxybenzoate | C₁₂H₁₂O₃ | Fischer Esterification | Ethanol, H₂SO₄ |

| N-Benzyl-5-ethynyl-2-methoxybenzamide | C₁₇H₁₅NO₂ | Amide Coupling | Benzylamine, HATU |

Protocol 1: Fischer Esterification (e.g., Methyl Ester)

This classic acid-catalyzed method is a cost-effective and straightforward way to produce simple alkyl esters.[5][6]

Procedure:

-

Dissolve 5-Ethynyl-2-methoxybenzoic acid (1.0 eq) in a large excess of methanol.

-

Carefully add concentrated sulfuric acid (H₂SO₄) (0.1 eq) as a catalyst.

-

Heat the mixture to reflux and maintain for 4-6 hours.

-

Cool the solution and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer, filter, and concentrate to yield the methyl ester.

Protocol 2: Amide Coupling (e.g., N-Benzyl Amide)

Modern peptide coupling reagents provide a mild and highly efficient method for forming amide bonds, avoiding the harsh conditions of converting the acid to an acyl chloride.[7][8]

Procedure:

-

In a dry flask under an inert atmosphere, dissolve 5-Ethynyl-2-methoxybenzoic acid (1.0 eq) in anhydrous Dimethylformamide (DMF).

-

Add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Stir for 15 minutes at room temperature to pre-activate the carboxylic acid.[9]

-

Add benzylamine (1.1 eq) to the mixture.

-

Stir at room temperature for 2-6 hours until the reaction is complete (monitor by TLC).

-

Dilute with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer, filter, concentrate, and purify the crude product by column chromatography.

Part 4: Applications in Research & Development

The primary value of 5-Ethynyl-2-methoxybenzoic acid in R&D lies in its terminal alkyne functionality, which is a key component in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific covalent ligation of the benzoic acid scaffold to molecules bearing an azide group, such as proteins, polymers, or other small-molecule probes.

This makes the compound an excellent building block for:

-

PROTACs and Molecular Glues: The benzoic acid moiety can be developed into a ligand for a target protein or E3 ligase, while the alkyne serves as a connection point for the linker.

-

Bioconjugation: Attaching this molecule to biomolecules to introduce a versatile chemical handle for further functionalization.

-

Fragment-Based Drug Discovery (FBDD): The core can serve as a fragment that can be grown or linked to other fragments via its alkyne handle.

-

Polymer and Materials Science: Incorporating the rigid, linear alkyne structure into polymers can impart unique photophysical or structural properties.

Illustrative Click Reaction Workflow

Caption: Use of the core scaffold in a CuAAC "Click" Reaction.

Part 5: Safety & Handling

-

Hazard Classification (Inferred): Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[1][10][11]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Use in a well-ventilated area or a chemical fume hood.[1]

-

Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[1]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

References

-

Lab5 procedure esterification. (n.d.). Retrieved February 15, 2026, from [Link]

- Sonogashira Coupling: A Detailed Protocol for the Synthesis of 2-Ethynylfuran. (2025). BenchChem.

-

Flow Chemistry: Sonogashira Coupling. (n.d.). Retrieved February 15, 2026, from [Link]

-

Amide Synthesis. (n.d.). Fisher Scientific. Retrieved February 15, 2026, from [Link]

- Application Notes and Protocols for the Synthesis of Amides from 6-Bromo-3-methoxy-2-methylbenzoic acid. (2025). BenchChem.

-

Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

- An Efficient Procedure for Esterification of certain Aromatic Acids and its Synthetic Utilities. (2023). Research Trend.

-

Acid to Ester - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved February 15, 2026, from [Link]

- Process optimization for acid-amine coupling: a catalytic approach. (2022, August 29). Current Chemistry Letters.

- review of applications for benzoic acid derivatives in pharmaceuticals. (2025). BenchChem.

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. rsc.org [rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. personal.tcu.edu [personal.tcu.edu]

- 6. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 7. Lab Reporter [fishersci.co.uk]

- 8. growingscience.com [growingscience.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. gustavus.edu [gustavus.edu]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to 5-Ethynyl-2-methoxybenzoic Acid as a Bioconjugation Linker

Introduction: The Critical Role of Linkers in Modern Bioconjugation

In the landscape of advanced therapeutics and diagnostics, the covalent linkage of molecules—a process known as bioconjugation—is a cornerstone technology.[1] From antibody-drug conjugates (ADCs) that deliver potent cytotoxic agents directly to tumor cells, to fluorescently labeled proteins for in-vivo imaging, the ability to precisely connect a biomolecule to a payload is paramount.[1][] At the heart of this connection lies the linker, a molecular bridge that dictates the stability, homogeneity, and ultimate efficacy of the final conjugate.

Historically, bioconjugation has relied on reactions targeting abundant amino acid residues like lysines or cysteines.[1][3] However, these methods often yield heterogeneous mixtures with varying drug-to-antibody ratios (DARs) and conjugation sites, which can compromise pharmacokinetic properties and overall therapeutic performance.[4] The advent of "click chemistry" has ushered in a new era of precision, offering a suite of bioorthogonal reactions that are highly efficient, selective, and reliable under physiological conditions.[5][6][]

This guide provides a deep technical dive into a particularly valuable tool in the click chemistry arsenal: 5-Ethynyl-2-methoxybenzoic acid . We will explore its unique structural attributes, the mechanistic basis for its utility, and provide field-proven protocols for its application, empowering researchers and drug developers to leverage this linker for creating superior bioconjugates.

Core Attributes of 5-Ethynyl-2-methoxybenzoic Acid: A Trifunctional Powerhouse

5-Ethynyl-2-methoxybenzoic acid is a heterobifunctional linker, meaning it possesses two different reactive handles. However, its true utility lies in its trifunctional nature when considering its structural components:

| Feature | Chemical Group | Function in Bioconjugation |

| Primary Reactive Handle | Terminal Alkyne (-C≡CH) | Provides a bioorthogonal handle for click chemistry, specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[8][9] |

| Secondary Reactive Handle | Carboxylic Acid (-COOH) | Enables covalent attachment to biomolecules, typically via primary amines (e.g., lysine residues) after activation into a reactive ester, such as an N-hydroxysuccinimide (NHS) ester.[10][11] |

| Modulating Group | Methoxy Group (-OCH₃) | Positioned ortho to the carboxylic acid, this group influences the linker's electronic properties and stability. Ortho-methoxyphenols are noted for their stability and can participate in specific oxidative coupling reactions.[12][13] |

This unique combination allows for a sequential and controlled conjugation strategy. First, the carboxylic acid is used to attach the linker to a biomolecule. Then, the terminal alkyne is available for the highly specific click reaction with an azide-modified payload.

Diagram: The Strategic Architecture of 5-Ethynyl-2-methoxybenzoic Acid

Caption: Functional components of the 5-Ethynyl-2-methoxybenzoic acid linker.

The Bioconjugation Workflow: A Two-Stage Process

Utilizing this linker involves a logical, two-part workflow. This separation of reactions is critical for ensuring high efficiency and preventing unwanted side reactions.

Stage 1: Activation and Attachment to the Biomolecule

The first step is to attach the linker to the target biomolecule, which is often a protein or antibody. The carboxylic acid group is not inherently reactive towards the amine groups of lysine residues. Therefore, it must first be "activated".[14] The most common and robust method for this is conversion to an N-hydroxysuccinimide (NHS) ester.[10][15]

Causality: The NHS group is an excellent leaving group. When an NHS-activated linker is introduced to a protein in a slightly alkaline buffer (pH 7.2-8.5), the nucleophilic primary amine of a lysine residue attacks the carbonyl carbon, displacing the NHS group and forming a stable, covalent amide bond.[10][11] The slightly alkaline pH is crucial; at lower pH, the amine is protonated and non-nucleophilic, while at higher pH, hydrolysis of the NHS ester becomes a competing and wasteful side reaction.[11]

Stage 2: Bioorthogonal "Click" Ligation

Once the biomolecule is functionalized with the alkyne-bearing linker, it is ready for conjugation to the payload (e.g., a cytotoxic drug, a fluorescent dye, or a PEG chain) that has been pre-functionalized with an azide group. This is where the power of click chemistry is realized.

Two primary strategies can be employed:

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most widely used click reaction. It employs a Cu(I) catalyst, typically generated in situ from CuSO₄ and a reducing agent like sodium ascorbate, to rapidly and specifically form a stable 1,4-disubstituted triazole linkage.[][8][16] The use of copper-coordinating ligands (e.g., THPTA) is highly recommended as they both accelerate the reaction and protect the biomolecule from oxidative damage caused by reactive oxygen species that can be generated during the reaction.[8][17]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where the potential cytotoxicity of a copper catalyst is a concern (e.g., in vivo studies), SPAAC is the preferred method.[9][18] This approach uses a strained cyclooctyne (such as DBCO or BCN) on one of the molecules instead of a terminal alkyne.[9] The high ring strain of the cyclooctyne dramatically lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly without any catalyst.[18][] While our linker has a terminal alkyne, the principle remains: one partner must be azide-functionalized and the other alkyne-functionalized.

Diagram: General Bioconjugation Workflow

Caption: Two-stage workflow for bioconjugation using an activatable linker.

Field-Proven Methodologies: Experimental Protocols

The following protocols are provided as a robust starting point. As a self-validating system, each protocol includes steps for characterization and purification, ensuring the integrity of the final product.

Protocol 1: NHS Ester Activation of 5-Ethynyl-2-methoxybenzoic Acid

Objective: To generate the amine-reactive NHS ester of the linker for subsequent protein labeling.

Materials:

-

5-Ethynyl-2-methoxybenzoic acid

-

N-Hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

-

Ethyl acetate

-

Hexanes

-

0.1 M HCl

-

Saturated NaCl solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Methodology:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 5-Ethynyl-2-methoxybenzoic acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.

-

Carbodiimide Addition: Cool the solution to 0°C in an ice bath. Add DCC (1.1 equivalents) portion-wise while stirring. Note: If using water-soluble EDC, a different workup is required.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. The formation of a white precipitate (dicyclohexylurea, DCU) is indicative of reaction progress.

-

Workup & Purification:

-

Filter off the DCU precipitate.

-

Dilute the filtrate with ethyl acetate and wash sequentially with 0.1 M HCl (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

-

-

Characterization: Confirm the structure and purity of the resulting NHS ester via ¹H NMR and mass spectrometry before use in protein labeling. Store the activated ester under inert gas at -20°C.

Protocol 2: Antibody Labeling and CuAAC Conjugation

Objective: To label a monoclonal antibody (mAb) with the activated linker and subsequently conjugate an azide-payload via CuAAC.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Activated 5-Ethynyl-2-methoxybenzoic acid NHS ester (from Protocol 1)

-

Amine-free DMF or DMSO

-

Reaction Buffer: 0.1 M Sodium bicarbonate or borate buffer, pH 8.3-8.5.[11]

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Azide-functionalized payload

-

CuAAC Reagents: Copper(II) Sulfate (CuSO₄), Sodium Ascorbate, THPTA ligand.

-

Purification: Desalting columns (e.g., Zeba™ Spin) or Size Exclusion Chromatography (SEC).

Methodology:

Part A: Antibody Labeling [20]

-

Preparation: Prepare a stock solution (e.g., 10 mg/mL) of the activated NHS ester in anhydrous DMSO. Prepare the mAb at a concentration of 2-10 mg/mL in the Reaction Buffer.

-

Labeling Reaction: Add a 5- to 20-fold molar excess of the NHS ester solution to the mAb solution. The final concentration of DMSO should not exceed 10% (v/v) to maintain protein integrity.

-

Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

Quenching & Purification: Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS ester. Purify the alkyne-labeled mAb from excess linker and byproducts using a desalting column equilibrated with PBS, pH 7.4.

-

Characterization: Determine the degree of labeling (DOL) using MALDI-TOF mass spectrometry or by reacting with an azide-fluorophore and measuring absorbance.

Part B: CuAAC "Click" Reaction [8][17]

-

Reagent Preparation:

-

Click Reaction: In a microcentrifuge tube, combine the following in order:

-

Alkyne-labeled mAb (to a final concentration of ~50 µM).

-

Azide-payload (3-10 molar equivalents over the alkyne).

-

The premixed CuSO₄/THPTA solution (to a final copper concentration of 0.25-1 mM).

-

Sodium Ascorbate solution (to a final concentration of 5 mM).

-

-

Incubation: Mix gently and allow the reaction to proceed for 1-2 hours at room temperature.

-

Purification & Final Characterization: Purify the final ADC using SEC to remove the catalyst, excess payload, and any aggregates. Characterize the final product by Hydrophobic Interaction Chromatography (HIC) to determine the drug-to-antibody ratio (DAR) distribution, and by SEC to confirm purity and aggregation levels.

Conclusion and Future Outlook

5-Ethynyl-2-methoxybenzoic acid stands out as a robust and versatile heterobifunctional linker for advanced bioconjugation. Its distinct reactive handles enable a controlled, sequential approach to building complex biomolecular constructs, from ADCs to sophisticated imaging agents. The workflow—activation, attachment, and bioorthogonal ligation—is modular and leverages the well-established reliability of both NHS ester chemistry and copper-catalyzed click reactions.[5][10] By understanding the chemical principles behind each step and adhering to validated protocols, researchers can effectively harness this linker to create homogeneous, well-defined bioconjugates with improved therapeutic and diagnostic potential. The continued evolution of click chemistry, including the development of even faster and more biocompatible reactions, will only expand the utility of core scaffolds like 5-Ethynyl-2-methoxybenzoic acid in the future.[9][21]

References

-

Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3, 153-162. [Link]

-

JoVE. (n.d.). Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. Journal of Visualized Experiments. [Link]

-

Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. [Link]

-

Jena Bioscience. (2011). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link]

-

Nguyen, L. T. H., et al. (2022). Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy. MDPI. [Link]

-

Reddit. (2024, September 29). How do they get the linker and drug onto the antibody in antibody-drug conjugates?. [Link]

-

Creative Biolabs. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). [Link]

-

van Geel, R., et al. (2012). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. PMC. [Link]

-

Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. [Link]

-

Kim, Y., et al. (2025). Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization. MDPI. [Link]

-

McKay, C. S., & Finn, M. G. (2017). ortho-Methoxyphenols as Convenient Oxidative Bioconjugation Reagents with Application to Site-Selective Heterobifunctional Cross-Linkers. Semantic Scholar. [Link]

-

McKay, C. S., et al. (2017). ortho-Methoxyphenols as Convenient Oxidative Bioconjugation Reagents with Application to Site-Selective Heterobifunctional Cross-Linkers. PubMed. [Link]

-

Zhang, W., & Bihan, D. (2019). Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms. PMC. [Link]

-

ResearchGate. (2025). The versatility of N-alkyl-methoxyamine bi-functional linkers for the preparation of glycoconjugates. [Link]

-

ResearchGate. (2025). ortho-Methoxyphenols as Convenient Oxidative Bioconjugation Reagents with Application to Site-Selective Heterobifunctional Cross-Linkers. [Link]

-

CAS Common Chemistry. (n.d.). 5-(Ethylsulfonyl)-2-methoxybenzoic acid. [Link]

-

Single Use Support. (2023). Bioconjugates: Examples & Applications. [Link]

-

ChemSynthesis. (2025). 2-methoxybenzoic acid. [Link]

-

MDPI. (2025). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. [Link]

-

Ramasamy, E., et al. (2017). Bioorthogonal Protein Conjugation: Application to the Development of a Highly Sensitive Bioluminescent Immunoassay for the Detection of Interferon-γ. PMC. [Link]

-

ARC Development of Advanced Radiochemical Technologies. (n.d.). Bioconjugation & Targeting Strategies. [Link]

- Google Patents. (2011). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.

-

PubChem. (n.d.). 2-Methoxybenzoic acid. [Link]

Sources

- 1. susupport.com [susupport.com]

- 3. reddit.com [reddit.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 6. medchemexpress.com [medchemexpress.com]

- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. semanticscholar.org [semanticscholar.org]

- 13. ortho-Methoxyphenols as Convenient Oxidative Bioconjugation Reagents with Application to Site-Selective Heterobifunctional Cross-Linkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. N-Hydroxysuccinimide active ester [schem.jp]

- 15. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. jenabioscience.com [jenabioscience.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 20. interchim.fr [interchim.fr]

- 21. arcdart.org [arcdart.org]

The Rising Profile of 5-Alkynyl-2-Methoxybenzoic Acid Derivatives: A Technical Guide to Synthesis and Application

Foreword: Unveiling a Scaffold of Potential

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer both synthetic accessibility and diverse biological activity is relentless. Among the myriad of structures under investigation, the 5-alkynyl-2-methoxybenzoic acid framework has emerged as a particularly promising platform. This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals on the synthesis, underlying mechanistic principles, and burgeoning applications of these versatile compounds. We will delve into the causality behind experimental choices, offering insights gleaned from extensive experience in the field to empower your own research endeavors.

I. The Strategic Advantage of the 5-Alkynyl-2-Methoxybenzoic Acid Core

The therapeutic potential of this scaffold is not coincidental; it arises from the strategic combination of three key functional groups, each contributing to the molecule's overall physicochemical and pharmacological profile:

-

The Carboxylic Acid: This group provides a crucial anchor for biological interactions, often forming key hydrogen bonds with target proteins. Its acidic nature also influences solubility and pharmacokinetic properties.

-

The Methoxy Group: Positioned ortho to the carboxylic acid, the methoxy group can act as a conformational lock, influencing the orientation of the carboxylic acid and modulating its pKa. This group can also participate in hydrogen bonding and is a common feature in many bioactive molecules.[1]

-

The 5-Alkynyl Group: This functional group is of particular importance. The linear geometry of the alkyne can act as a rigid linker or probe into hydrophobic pockets of target enzymes. Furthermore, terminal alkynes are exceptionally versatile synthetic handles, readily participating in reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," allowing for the facile generation of diverse compound libraries.[2]

This unique combination of features makes 5-alkynyl-2-methoxybenzoic acid derivatives attractive candidates for targeting a range of biological pathways implicated in diseases such as cancer and inflammation.

II. Synthetic Pathways: Mastering the Construction

The cornerstone for synthesizing 5-alkynyl-2-methoxybenzoic acid derivatives is the Sonogashira cross-coupling reaction . This powerful palladium- and copper-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.[3][4][5]

Core Synthesis Workflow

The most common and reliable synthetic route begins with a 5-halo-2-methoxybenzoic acid, typically the iodo or bromo derivative, with the iodo-substituted compound being more reactive.[4][6]

Diagram 1: General Synthetic Workflow for 5-Alkynyl-2-Methoxybenzoic Acid Derivatives

Caption: Sonogashira coupling of a 5-halo-2-methoxybenzoic acid with a terminal alkyne.

Experimental Protocol: Synthesis of a Representative Derivative

Objective: To synthesize Methyl 5-(phenylethynyl)-2-methoxybenzoate.

Rationale: The synthesis begins with the ester-protected benzoic acid to avoid potential side reactions involving the acidic proton of the carboxylic acid under the basic conditions of the Sonogashira coupling. The methyl ester can be readily hydrolyzed in a subsequent step if the free acid is desired. 2-Iodo-5-methoxybenzoic acid is chosen as the starting material for its higher reactivity compared to the bromo analogue.[6]

Materials:

-

Methyl 2-iodo-5-methoxybenzoate

-

Phenylacetylene

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

-

Copper(I) iodide (CuI)

-

Triethylamine (Et3N)

-

Anhydrous Tetrahydrofuran (THF)

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add methyl 2-iodo-5-methoxybenzoate (1.0 mmol), Pd(PPh3)4 (0.05 mmol, 5 mol%), and CuI (0.1 mmol, 10 mol%).

-

Solvent and Reagent Addition: Add anhydrous THF (10 mL) and triethylamine (3.0 mmol). Stir the mixture at room temperature until all solids are dissolved.

-

Alkyne Addition: Add phenylacetylene (1.2 mmol) dropwise to the reaction mixture.

-

Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Dilute the residue with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired methyl 5-(phenylethynyl)-2-methoxybenzoate.

III. Applications in Medicinal Chemistry: Targeting Disease Pathways

The 5-alkynyl-2-methoxybenzoic acid scaffold is being increasingly explored for its potential as a modulator of various biological targets. The primary areas of investigation are in oncology and anti-inflammatory therapies.

A. Anticancer Applications

The benzoic acid moiety is a common feature in a multitude of anticancer agents.[7] The addition of the alkynyl group provides a powerful tool for probing and interacting with enzyme active sites.

1. Kinase Inhibition:

Many protein kinases, which are crucial regulators of cell signaling, are implicated in cancer development. The 2-methoxybenzamide structure has been identified as a key component in inhibitors of the Hedgehog signaling pathway, a critical pathway in some cancers.[8] Furthermore, the introduction of a 2-methoxy group on a benzoic acid moiety has been shown to maintain potent inhibitory activity against protein kinase CK2.[9] The 5-alkynyl group can be tailored to extend into specific binding pockets of the kinase ATP-binding site, potentially enhancing potency and selectivity.

Diagram 2: Hypothetical Kinase Inhibition by a 5-Alkynyl-2-Methoxybenzoic Acid Derivative

Caption: Interaction model of a derivative within a kinase active site.

2. Induction of Apoptosis:

Several studies have demonstrated that benzoic acid derivatives can induce apoptosis in cancer cells.[7] For example, 5-benzyl juglone, a compound synthesized from a dimethoxy benzyne intermediate, was shown to induce cell cycle arrest and apoptosis in colorectal cancer cells.[10] While not a direct analogue, this highlights the potential of substituted methoxy-aromatic compounds to trigger programmed cell death. The alkynyl group can be functionalized with moieties known to enhance pro-apoptotic activity.

Quantitative Data Summary: Cytotoxicity of Related Benzoic Acid Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Benzoimidazoquinazoline Derivatives | Hep G2 | 75.32 | [11] |

| 1,3,4-Thiadiazole Derivatives | PC3 | 22.19 | [12] |

| 2,3′-dihydroxy-5′-methoxystilbene | H23 (NSCLC) | 23.39 | [13] |

| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid | MCF-7 | 15.6 | [7] |

This table presents data for related heterocyclic and methoxy-containing benzoic acid derivatives to illustrate the general anticancer potential of these structural motifs.

B. Anti-inflammatory Applications

Chronic inflammation is a key driver of numerous diseases.[14] Benzoic acid derivatives, particularly those with methoxy substitutions, have shown promise as anti-inflammatory agents.[14][15]

1. Modulation of Inflammatory Pathways:

Derivatives of 3,5-dimethoxybenzoic acid have been shown to exert anti-inflammatory effects by inhibiting key enzymes like cyclooxygenases (COX) and modulating pro-inflammatory signaling pathways.[14] The conjugation of NSAIDs with 3,4,5-trimethoxybenzyl alcohol has been shown to enhance their anti-inflammatory activity.[16][17] This suggests that the methoxybenzoic acid core can serve as a valuable pharmacophore in the design of new anti-inflammatory drugs. The 5-alkynyl position offers a site for further modification to improve potency and target engagement.

2. In-Vivo Anti-inflammatory Assay Protocol: Carrageenan-Induced Paw Edema

Objective: To evaluate the in-vivo anti-inflammatory activity of a test compound.

Rationale: The carrageenan-induced paw edema model is a standard and well-characterized assay for screening acute anti-inflammatory activity. Carrageenan injection induces a biphasic inflammatory response, allowing for the assessment of a compound's ability to reduce edema.

Materials:

-

Test compound (5-alkynyl-2-methoxybenzoic acid derivative)

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Positive control (e.g., Indomethacin)

-

Lambda-carrageenan (1% w/v in saline)

-

Wistar rats or Swiss albino mice

-

Plethysmometer

Step-by-Step Procedure:

-

Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions.

-

Grouping and Fasting: Divide animals into groups (Vehicle control, Positive control, Test compound groups at different doses). Fast the animals overnight before the experiment.

-

Compound Administration: Administer the test compound, vehicle, or positive control orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.

-

Baseline Measurement: Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.

-

Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

IV. Future Outlook and Conclusion

The 5-alkynyl-2-methoxybenzoic acid scaffold represents a fertile ground for the discovery of new therapeutic agents. Its synthetic tractability, particularly via the robust Sonogashira coupling, allows for the creation of diverse chemical libraries. The inherent biological relevance of its constituent functional groups provides a strong rationale for its exploration in oncology, immunology, and potentially other therapeutic areas.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the alkynyl substituent to probe interactions with specific biological targets.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by active compounds.

-

Pharmacokinetic Profiling: Optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to ensure their suitability for in-vivo applications.

By leveraging the principles and protocols outlined in this guide, researchers are well-equipped to unlock the full potential of this exciting and versatile chemical scaffold.

V. References

-

Wang C., Hu Y., Sun Y., et al. (2022). Anti-Cancer Activity of Synthesized 5-Benzyl juglone on Selected Human Cancer Cell Lines. Available at:

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Available at: [Link]

-

Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Available at: [Link]

-

Panda, S. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Available at: [Link]

-

Supporting Information. (2016, September 9). Green and Practical Transition Metal-Free One Pot Conversion of Substituted Benzoic Acids to Anilines Using Tosyl Azide. Available at: [Link]

-

MDPI. (2025, December 1). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Available at: [Link]

-

Daines, R. A., et al. (1993). Additions and Corrections - (E)-3-[[[[[6-(2-Carboxyethenyl)-5-[[8-(4-methoxyphenyl)octy-1]oxy]-2-pyridinyl]methyl]thio]methyl]benzoic Acid: A Novel High-Affinity Leukotriene B4Receptor Antagonist. Journal of Medicinal Chemistry, 36, 4130-4130.

-

Li, Y., et al. (n.d.). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Medicinal Chemistry.

-

PMC. (2026, January 10). Anticancer Activity of 2,3′-Dihydroxy-5′-Methoxystilbene Against NSCLC Cell Lines Through AKT-Dependent Mechanisms: A Comprehensive In Vitro and Computational Analysis. Available at: [Link]

-

PMC. (2022, November 21). Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies. Available at: [Link]

-

PubMed. (2022, March 24). Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. Available at: [Link]

-

ResearchGate. (2020, February 13). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Available at: [Link]

-

ResearchGate. (2025, August 9). A Novel Synthesis of Flavones from 2-Methoxybenzoic Acids. Available at: [Link]

-

MDPI. (2022, March 24). Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. Available at: [Link]

-

Research Journal of Pharmacy and Technology. (2020, July 1). Anticancer Activity and High Content Screening of New 6-Substituted-5,6-dihydrobenzo[4][5]imidazo[1,2-c]quinazoline Derivatives. Available at: [Link]

-

UPCommons. (n.d.). European Journal of Medicinal Chemistry. Available at: [Link]

-

PMC. (n.d.). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Available at: [Link]

-

PubMed. (n.d.). Five new prenylated p-hydroxybenzoic acid derivatives with antimicrobial and molluscicidal activity from Piper aduncum leaves. Available at: [Link]

-

Brieflands. (n.d.). Synthesis, Docking and Cytotoxicity Evaluation of N-(5-(Benzyl- Thio)-1,3,4-Thiadiazol-2-yl)-2-(3-Methoxyphenyl)Acetamide Deriva. Available at: [Link]

-

MDPI. (2023, February 24). Aryl-, Akynyl-, and Alkenylbenziodoxoles: Synthesis and Synthetic Applications. Available at: [Link]

-

PMC. (2013, January 25). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Available at: [Link]

-

PubMed. (2016, March 1). Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. Available at: [Link]

-

MDPI. (2025, September 6). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Available at: [Link]

-

ACS Publications. (2021, May 19). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Available at: [Link]

-

Research Journal of Pharmacy and Technology. (2025, May 2). Click chemistry in drug development recent trends and application. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. rsc.org [rsc.org]

- 7. preprints.org [preprints.org]

- 8. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-Cancer Activity of Synthesized 5-Benzyl juglone on Selected Human Cancer Cell Lines - Wang - Anti-Cancer Agents in Medicinal Chemistry [rjeid.com]

- 11. rjptonline.org [rjptonline.org]

- 12. brieflands.com [brieflands.com]

- 13. Anticancer Activity of 2,3′-Dihydroxy-5′-Methoxystilbene Against NSCLC Cell Lines Through AKT-Dependent Mechanisms: A Comprehensive In Vitro and Computational Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. arborpharmchem.com [arborpharmchem.com]

- 16. Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

The Strategic Utility of 5-Ethynyl-2-methoxybenzoic Acid: A Technical Guide for Researchers in Drug Discovery

Introduction: Unlocking New Possibilities in Medicinal Chemistry with 5-Ethynyl-2-methoxybenzoic Acid

In the landscape of modern drug discovery, the demand for novel molecular scaffolds and versatile chemical building blocks is incessant.[1] These foundational components are instrumental in the efficient exploration of chemical space and the rational design of new therapeutic agents.[1] Among the myriad of functional groups available to medicinal chemists, the terminal alkyne stands out for its unique combination of rigidity, linearity, and reactivity. This guide focuses on a particularly valuable, yet not widely commercially available, building block: 5-Ethynyl-2-methoxybenzoic acid .

The strategic placement of a terminal alkyne on a benzoic acid scaffold, further modulated by a methoxy group, offers a unique set of properties that are highly advantageous in the synthesis of complex molecules and the development of novel therapeutics. The methoxy group, a common substituent in many approved drugs, can influence ligand-target binding, improve physicochemical properties, and favorably alter ADME (absorption, distribution, metabolism, and excretion) parameters.[2] The terminal alkyne provides a reactive handle for a variety of powerful chemical transformations, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the commercial landscape for procuring this building block, a detailed protocol for its synthesis from a readily available precursor, and an exploration of its applications in medicinal chemistry.

Commercial Availability: A Custom Synthesis Approach

A direct commercial source for 5-Ethynyl-2-methoxybenzoic acid (CAS No. 2648965-66-4) is not readily found in the catalogs of major chemical suppliers. However, its synthesis is straightforward from the commercially available precursor, 5-bromo-2-methoxybenzoic acid . This positions the target compound as an ideal candidate for custom synthesis, either in-house or through a contract research organization (CRO). The ready availability of the starting material significantly reduces the cost and lead time for obtaining the desired ethynyl derivative.

Numerous chemical suppliers offer 5-bromo-2-methoxybenzoic acid in various purities and quantities, making the procurement of the necessary starting material a simple task. Below is a comparative table of reputable suppliers for this precursor.

Table 1: Commercial Suppliers of 5-Bromo-2-methoxybenzoic Acid

| Supplier | Catalog Number | Purity | Available Quantities |

| Thermo Scientific Chemicals | A12261.30 | >98.0% | 250 g |

| Strem Chemicals | 06-0060 | min. 98% | 25g, 100g |

| Fisher Scientific | B38465G | 98.0+% | 100 mg |

| BLD Pharm | 22921-68-2 | 98% | Inquire for sizes |

| Chem-Impex | 079669 | 98 - 102% | Inquire for sizes |

Note: Availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthetic Protocol: A Two-Step Route to 5-Ethynyl-2-methoxybenzoic Acid

The synthesis of 5-Ethynyl-2-methoxybenzoic acid from 5-bromo-2-methoxybenzoic acid is efficiently achieved through a two-step process: a Sonogashira coupling with a protected acetylene source, followed by deprotection to reveal the terminal alkyne. The use of trimethylsilylacetylene (TMS-acetylene) is a common and effective strategy to prevent side reactions of the terminal alkyne under the coupling conditions.[3]

Step 1: Sonogashira Coupling of 5-Bromo-2-methoxybenzoic Acid with Trimethylsilylacetylene

The Sonogashira coupling is a robust and versatile cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[4]

Experimental Protocol:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 5-bromo-2-methoxybenzoic acid (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02-0.05 eq.), and copper(I) iodide (CuI, 0.04-0.10 eq.).

-

Solvent and Reagent Addition: Add anhydrous, degassed solvent such as a mixture of tetrahydrofuran (THF) and triethylamine (Et₃N) (e.g., 2:1 v/v). Stir the mixture at room temperature for 15 minutes.

-

Addition of Alkyne: Add trimethylsilylacetylene (1.2-1.5 eq.) to the reaction mixture via syringe.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 50-70 °C and stir for 4-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Dilute the residue with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product, 2-methoxy-5-((trimethylsilyl)ethynyl)benzoic acid, can be purified by column chromatography on silica gel.

Step 2: Deprotection of the Trimethylsilyl Group

The removal of the trimethylsilyl (TMS) protecting group is typically achieved under mild basic or fluoride-mediated conditions.[5]

Experimental Protocol:

-

Reaction Setup: Dissolve the purified 2-methoxy-5-((trimethylsilyl)ethynyl)benzoic acid (1.0 eq.) in a suitable solvent such as methanol or a mixture of THF and methanol.

-

Deprotection Reagent: Add a mild base such as potassium carbonate (K₂CO₃, 2-3 eq.) or a fluoride source like tetrabutylammonium fluoride (TBAF, 1.1 eq. of a 1M solution in THF).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up: Quench the reaction by adding water and acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of ~3-4. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 5-Ethynyl-2-methoxybenzoic acid. Further purification can be achieved by recrystallization if necessary.

Caption: The "Click" Reaction: Azide-Alkyne Cycloaddition.

Conclusion

While not directly available off-the-shelf, 5-Ethynyl-2-methoxybenzoic acid represents a strategically important and readily accessible building block for advanced applications in medicinal chemistry and drug discovery. Its synthesis from the commercially available 5-bromo-2-methoxybenzoic acid is a straightforward process utilizing the robust Sonogashira coupling reaction. The presence of the terminal alkyne opens up a vast array of synthetic possibilities, most notably in the realm of bioorthogonal "click" chemistry, empowering researchers to construct complex molecular architectures and probe biological systems with high precision. This guide provides the necessary information for researchers to procure or synthesize this valuable compound and leverage its unique properties in their quest for novel therapeutics.

References

Sources

- 1. acs.digitellinc.com [acs.digitellinc.com]

- 2. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. BJOC - Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions [beilstein-journals.org]

- 5. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of 5-Ethynyl-2-methoxybenzoic Acid via Sonogashira Coupling

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful transformation, which utilizes a dual catalytic system of palladium and copper, is conducted under mild conditions, offering exceptional functional group tolerance and broad applicability.[1][3] Consequently, it is extensively employed in the synthesis of complex molecules for pharmaceuticals, natural products, and advanced organic materials.[4][5]

This guide provides a detailed protocol for the synthesis of 5-Ethynyl-2-methoxybenzoic acid, a valuable building block in drug discovery and materials science. The synthetic strategy involves a two-step sequence: 1) the Sonogashira coupling of 5-bromo-2-methoxybenzoic acid with a protected alkyne, (trimethylsilyl)acetylene, followed by 2) in-situ or subsequent deprotection of the trimethylsilyl (TMS) group. The use of a TMS protecting group is a critical strategic choice to prevent the undesired homocoupling of the terminal alkyne (Glaser coupling) under the reaction conditions.[6][7]

Mechanistic Insights: The Dual Catalytic Cycle

The efficacy of the Sonogashira coupling hinges on the synergistic action of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5][8] A comprehensive understanding of this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

The Palladium Cycle:

-

Reductive Elimination (A→B): The active catalyst, a Pd(0) complex, is generated in situ from a Pd(II) precatalyst.

-

Oxidative Addition (B→C): The Pd(0) species undergoes oxidative addition into the aryl-halide bond (Ar-X), forming a Pd(II)-aryl complex. The reactivity order for the halide is I > OTf > Br >> Cl.[6][9]

-

Transmetalation (C→E): This is often the rate-determining step.[6][8] The copper acetylide, generated in the copper cycle, transfers the alkyne group to the palladium center, regenerating the copper catalyst (CuX).

-

cis-trans Isomerization (E→F): The resulting complex undergoes isomerization to bring the aryl and alkynyl groups into a cis orientation.

-

Reductive Elimination (F→B): The final step involves the reductive elimination of the coupled product (Ar-alkyne), regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

The Copper Cycle:

-

π-Alkyne Complex Formation (G→H): The copper(I) salt coordinates with the terminal alkyne. This complexation increases the acidity of the terminal proton.[6][10]

-

Deprotonation (H→I): An amine base (e.g., triethylamine) deprotonates the acidic alkyne, leading to the formation of a copper acetylide intermediate.[8][11] This species is the key nucleophile for the transmetalation step in the palladium cycle.

The presence of oxygen can lead to oxidative homocoupling of the copper acetylide intermediate, known as the Glaser coupling, which is an undesirable side reaction.[1][6][9] Therefore, maintaining an inert atmosphere is critical for success.

Caption: Figure 1: The Dual Catalytic Cycle of Sonogashira Coupling.

Experimental Protocol: Synthesis of 5-Ethynyl-2-methoxybenzoic acid

This protocol details the synthesis in two primary steps: the coupling reaction followed by the deprotection of the silyl group.

Caption: Figure 2: Experimental Workflow.

Step 1: Synthesis of 5-((Trimethylsilyl)ethynyl)-2-methoxybenzoic acid

Materials:

-

5-Bromo-2-methoxybenzoic acid

-

(Trimethylsilyl)acetylene

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

1M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Reaction Parameters:

| Component | M.W. ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |

| 5-Bromo-2-methoxybenzoic acid | 231.04 | 1.0 | 5.0 | 1.155 g |

| (Trimethylsilyl)acetylene | 98.22 | 1.5 | 7.5 | 1.03 mL |

| PdCl₂(PPh₃)₂ | 701.90 | 0.03 | 0.15 | 105 mg |

| Copper(I) iodide (CuI) | 190.45 | 0.06 | 0.30 | 57 mg |

| Triethylamine (TEA) | 101.19 | 3.0 | 15.0 | 2.10 mL |

| Tetrahydrofuran (THF) | - | - | - | 25 mL |

Procedure:

-

To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add 5-bromo-2-methoxybenzoic acid (1.155 g), PdCl₂(PPh₃)₂ (105 mg), and CuI (57 mg).

-

Seal the flask, evacuate, and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

-

Add anhydrous THF (25 mL) and anhydrous triethylamine (2.10 mL) via syringe. Stir the resulting suspension.

-

Add (trimethylsilyl)acetylene (1.03 mL) dropwise to the mixture at room temperature.

-

Heat the reaction mixture to 65 °C and stir for 16-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove catalyst residues, washing the pad with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (2 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the protected intermediate.

Step 2: Deprotection to 5-Ethynyl-2-methoxybenzoic acid

Materials:

-

5-((Trimethylsilyl)ethynyl)-2-methoxybenzoic acid (from Step 1)

-

Potassium carbonate (K₂CO₃)

-

Methanol

-

Dichloromethane (DCM)

-

1M Hydrochloric acid (HCl)

Procedure:

-

Dissolve the purified product from Step 1 in methanol (20 mL) in a round-bottom flask.

-

Add potassium carbonate (approx. 2.0 equivalents). The deprotection is typically rapid at room temperature.[12][13]

-

Stir the mixture at room temperature for 1-3 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Remove the methanol under reduced pressure.

-

Add water (20 mL) to the residue, and carefully acidify the aqueous solution to pH ~2-3 with 1M HCl. A precipitate should form.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 25 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The resulting solid can be further purified by recrystallization to afford pure 5-Ethynyl-2-methoxybenzoic acid.

Troubleshooting and Key Considerations

A successful Sonogashira coupling requires careful attention to several factors.[14]

| Problem | Potential Cause(s) | Recommended Solution(s) |

| No or Low Product Yield | Inactive catalyst; poor quality reagents or solvents; insufficient temperature for aryl bromide.[9][15] | Use fresh, high-purity catalysts and anhydrous, degassed solvents. For aryl bromides, increasing the temperature (e.g., to 80 °C) may be necessary.[15] Consider a more active ligand like dppf.[15] |

| Formation of Black Ppt. | Decomposition of the palladium catalyst ("palladium black").[9] Often promoted by impurities or certain solvents like THF at high temperatures.[16] | Ensure all reagents and solvents are pure and the system is rigorously deoxygenated. If the problem persists, consider an alternative solvent such as DMF or toluene.[15] |

| Glaser Homocoupling | Presence of oxygen in the reaction vessel.[1][9] | Thoroughly degas all solvents and reagents before use. Maintain a positive pressure of an inert gas (Ar or N₂) throughout the reaction. A copper-free protocol can also be employed to eliminate this side reaction entirely.[6][9] |

| Starting Material Remains | Low reactivity of the aryl halide; insufficient reaction time or temperature. | Aryl bromides are less reactive than iodides.[9] Increase reaction time and/or temperature. Ensure the catalyst loading is adequate. If feasible, switching to the corresponding aryl iodide will significantly accelerate the reaction.[15] |

Characterization of 5-Ethynyl-2-methoxybenzoic acid (CAS 2648965-66-4) [17]

-

Appearance: Off-white to yellow solid.

-

¹H NMR: Expect characteristic peaks for the aromatic protons, the methoxy group, the carboxylic acid proton, and the acetylenic proton. The acetylenic proton typically appears as a singlet around 3-4 ppm.

-

¹³C NMR: Expect signals for the aromatic carbons, the methoxy carbon, the carboxyl carbon, and the two sp-hybridized alkyne carbons (typically in the 70-90 ppm range).

-

Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of C₁₀H₈O₃ should be observed.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Palladium and copper compounds are toxic; handle with care and avoid inhalation or skin contact.

-

Anhydrous solvents like THF can form explosive peroxides and are flammable.

-

Triethylamine is a corrosive and flammable base with a strong odor.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

-

Wikipedia. Sonogashira coupling. [Link]

-

Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

YouTube. Sonogashira coupling. [Link]

-

YouTube. Sonogashira Coupling Reaction Mechanism. [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. [Link]

-

RSC Publishing. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]

-

ACS Publications. Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. [Link]

-

ResearchGate. Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. [Link]

-

Royal Society of Chemistry. Sonogashira Coupling. [Link]

-

Gelest. Silanes as Protecting Groups for Terminal Alkyne. [Link]

-

Reddit. Sonogashira troubleshooting help needed. [Link]

-

NIH National Library of Medicine. Some Aspects of the Chemistry of Alkynylsilanes. [Link]

-

Reddit. Struggling to make a sonogashira coupling reaction happen. [Link]

-

ResearchGate. What is the best procedure for Sonogashira coupling?. [Link]

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. books.rsc.org [books.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

- 12. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]

- 13. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. reddit.com [reddit.com]

- 16. reddit.com [reddit.com]

- 17. 5-Ethynyl-2-methoxybenzoic acid | 2648965-66-4 [chemicalbook.com]

Application Notes & Protocols: A Guide to the Synthesis and Application of 5-Ethynyl-2-methoxybenzoic acid NHS Ester for Advanced Biomolecule Labeling

Introduction: Bridging Amine Reactivity with Click Chemistry

In the landscape of modern bioconjugation, the ability to selectively and efficiently label biomolecules is paramount for elucidating biological function, developing diagnostics, and engineering targeted therapeutics. 5-Ethynyl-2-methoxybenzoic acid N-hydroxysuccinimide (NHS) ester emerges as a powerful bifunctional linker, ingeniously designed to bridge two of the most robust and widely used chemistries in the field. This reagent features two key functional domains:

-

An N-Hydroxysuccinimide (NHS) Ester: This amine-reactive group forms stable, covalent amide bonds with primary amines, such as those found on the side chains of lysine residues and the N-terminus of proteins and peptides.[1][2]

-

A Terminal Alkyne: This functional group is one half of the famous "click chemistry" duo.[3] It remains inert within biological systems until it is selectively reacted with an azide-functionalized molecule in a highly efficient and specific cycloaddition reaction.[4][5]

This dual functionality allows for a versatile two-step labeling strategy. First, a biomolecule of interest is tagged with the terminal alkyne using the reliable NHS ester chemistry. Second, a reporter molecule of choice (e.g., a fluorophore, biotin, or drug molecule) bearing a complementary azide group is "clicked" onto the tagged biomolecule. This approach offers exceptional control and modularity in the design of complex bioconjugates.[6][7]

This document provides a comprehensive guide for researchers, covering the complete workflow from the chemical synthesis of the linker to its application in biomolecule labeling.

Experimental Protocol: Sonogashira Coupling

| Reagent/Solvent | Molar Eq. | Example Amount | Purpose |

| 5-Bromo-2-methoxybenzoic acid | 1.0 | 2.31 g (10 mmol) | Starting Material |

| Trimethylsilylacetylene (TMSA) | 1.2 | 1.41 mL (12 mmol) | Alkyne Source |

| Tetrakis(triphenylphosphine)palladium(0) | 0.03 | 347 mg (0.3 mmol) | Palladium Catalyst |

| Copper(I) Iodide (CuI) | 0.06 | 114 mg (0.6 mmol) | Co-catalyst |

| Triethylamine (TEA) | 3.0 | 4.18 mL (30 mmol) | Base |

| Tetrahydrofuran (THF), anhydrous | - | 50 mL | Solvent |

| Potassium Carbonate (K₂CO₃) | 2.0 | 2.76 g (20 mmol) | Deprotection Agent |

| Methanol (MeOH) | - | 25 mL | Deprotection Solvent |

Procedure:

-

Setup: To a dry, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 5-bromo-2-methoxybenzoic acid, Tetrakis(triphenylphosphine)palladium(0), and Copper(I) Iodide.

-

Solvent Addition: Add anhydrous THF and triethylamine via syringe. Stir the mixture to dissolve the solids.

-

Reactant Addition: Add trimethylsilylacetylene dropwise to the stirred solution at room temperature.

-

Reaction: Heat the reaction mixture to 60°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Deprotection: Once the starting material is consumed, cool the mixture to room temperature. Add methanol followed by potassium carbonate. Stir at room temperature for 2 hours to cleave the trimethylsilyl (TMS) protecting group.

-

Workup: Concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and water. Acidify the aqueous layer to pH 2-3 with 1M HCl. Extract the product into the ethyl acetate layer (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by silica gel column chromatography to yield 5-ethynyl-2-methoxybenzoic acid as a solid.

Stage 2: Activation to 5-Ethynyl-2-methoxybenzoic acid NHS Ester

The carboxylic acid is activated using EDC and NHS. EDC first reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. [8][9]This unstable intermediate is susceptible to hydrolysis but is efficiently intercepted by N-hydroxysuccinimide to form the more stable, amine-reactive NHS ester, making it suitable for bioconjugation. [10][11]

Step-by-Step Protocol for Protein Labeling

-

Prepare Protein Solution:

-

Dissolve the protein or biomolecule in an appropriate amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5) at a concentration of 1-10 mg/mL.

-

If the protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column.

-

[12]2. Prepare NHS Ester Stock Solution:

- Immediately before use, dissolve the 5-Ethynyl-2-methoxybenzoic acid NHS ester in anhydrous DMSO or DMF to a concentration of ~10 mM. Do not prepare stock solutions for long-term storage.

[12]3. Conjugation Reaction:

- Calculate the required volume of the NHS ester solution. A 10- to 20-fold molar excess of the NHS ester over the protein is a common starting point, though this may require optimization.

- Add the calculated volume of the NHS ester solution to the protein solution while gently vortexing.

- Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

-

Purification of the Conjugate:

-

Remove the unreacted NHS ester and byproducts (e.g., hydrolyzed acid, N-hydroxysuccinimide) from the alkyne-labeled protein.

-

For proteins, the most common methods are dialysis against the desired buffer or size-exclusion chromatography (gel filtration).

-

[13]5. Downstream Application (Click Chemistry):

- The purified, alkyne-labeled protein is now ready for the second step of the labeling process.

- This involves a Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) reaction with an azide-functionalized reporter molecule of choice. T[4][14]his reaction is highly specific and can be performed under mild, aqueous conditions.

References

- Protocol: Click-Chemistry Labeling of Biomolecules and DNA. BroadPharm.

- Specific and quantitative labeling of biomolecules using click chemistry - PMC.

- An In-depth Technical Guide to the Stability and Storage of N-Hydroxysuccinimide (NHS) Ester Compounds. BenchChem.

- Introduction to click chemistry: a new method for the labeling and modific

- Click-iT Labeling Kits Detect Biomolecules Across Multiple Applic

- Convenient Synthesis of N-Hydroxysuccinimide Esters from Carboxylic Acids Using Triphosgene. Taylor & Francis.

- Preparation of N-hydroxysuccinimide ester. ChemicalBook.

- Click Chemistry. Med Chem 101.

- Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3.

- Sonogashira Coupling. Chemistry LibreTexts.

- Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3. Organic Chemistry Portal.

- Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes.

- An Overview of the Synthesis of Highly Versatile N-Hydroxysuccinimide Esters. Thieme.

- Carbodiimide Crosslinker Chemistry. Thermo Fisher Scientific - US.

- Mechanism for protein immobilization via EDC/NHS coupling.

- Different EDC/NHS Activation Mechanisms between PAA and PMAA Brushes and the Following Amidation Reactions.

- Sonogashira coupling. Wikipedia.

- EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. pubs.rsc.org.

- Instructions for the use of Alkyne-(PEG)n-acid and Alkyne-(PEG)n-NHS. BroadPharm.

- Technical Support Center: Purification of Folic Acid NHS Ester Conjug

- Sonogashira Coupling. Organic Chemistry Portal.

- Cross-Coupling of Alkynylsilanes. Gelest Technical Library.

- NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. Lumiprobe.

- Storing N-hydroxysuccinimide (NHS) esters without losing reactivity?

- Carbodiimide Crosslinker Chemistry: EDC and DCC.

- Tech Tip #3: Determine Reactivity of NHS Ester Biotinylation and Crosslinking Reagents. Thermo Fisher Scientific.

- A Head-to-Head Comparison of Alkyne-Modified NHS Esters for Bioconjug

- Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research.

- Anyone have a method of purifying NHS esters? : r/Chempros. Reddit.

- Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim.

- Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides. Sigma-Aldrich.

- Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide–Alkyne Cycloaddition. Preprints.org.

- N-Hydroxysuccinimide active ester. Peptide Institute, Inc.

Sources

- 1. lumiprobe.com [lumiprobe.com]

- 2. glenresearch.com [glenresearch.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. Click Chemistry – Med Chem 101 [medchem101.com]

- 6. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - AU [thermofisher.com]

- 9. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Click-iT Labeling Kits Detect Biomolecules Across Multiple Applications | Thermo Fisher Scientific - HK [thermofisher.com]

Troubleshooting & Optimization

Technical Support Center: Navigating Moisture Sensitivity in the Synthesis of 5-Ethynyl-2-methoxybenzoic Acid

This technical support guide is designed for researchers, scientists, and drug development professionals working with the precursors to 5-Ethynyl-2-methoxybenzoic acid. The synthesis of this and similar alkynyl-substituted aromatic compounds often involves moisture-sensitive reagents and reactions, where even trace amounts of water can significantly impact yield and purity. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure successful and reproducible outcomes in your experiments.

The Challenge of Moisture in Modern Organic Synthesis

The introduction of an ethynyl group onto an aromatic ring is a powerful transformation in medicinal chemistry and materials science. A cornerstone of this synthetic strategy is the Sonogashira coupling, a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. While highly efficient, the Sonogashira reaction and the handling of its precursors, particularly terminal alkynes and organometallic catalysts, demand rigorous exclusion of atmospheric moisture and oxygen.[1][2] Moisture can lead to a cascade of undesirable side reactions, catalyst deactivation, and low product yields. This guide will equip you with the knowledge and techniques to effectively manage these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most likely precursors for the synthesis of 5-Ethynyl-2-methoxybenzoic acid?